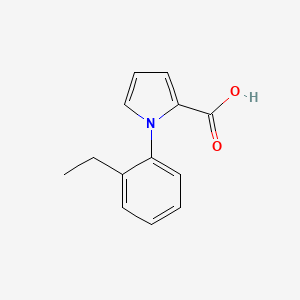
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 2-ethylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with 2-Ethylphenyl Group:
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 2-ethylbenzoyl pyrrole carboxylic acids.
Reduction: Formation of 2-ethylphenyl pyrrole alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cell signaling and function.
Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid can be compared with other pyrrole carboxylic acids, such as:
1-Phenyl-1h-pyrrole-2-carboxylic acid: Lacks the ethyl group, leading to different chemical and biological properties.
1-(2-Methylphenyl)-1h-pyrrole-2-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(2-Chlorophenyl)-1h-pyrrole-2-carboxylic acid: The presence of a chlorine atom introduces different electronic effects and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
918667-50-2 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-ethylphenyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
HQYDTAYUUFUJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



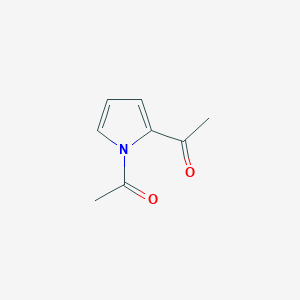
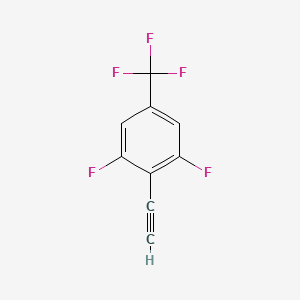
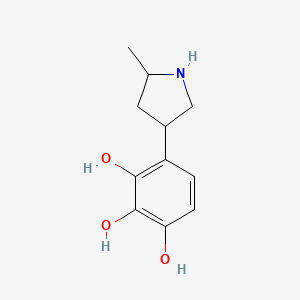
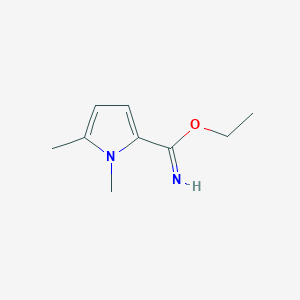
![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
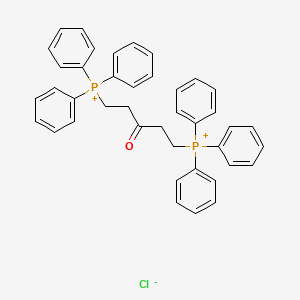
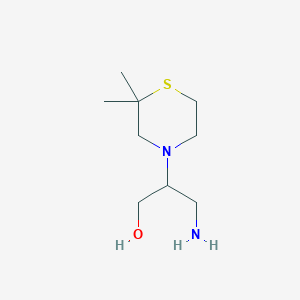
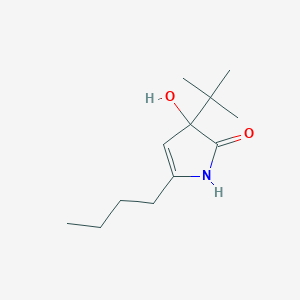
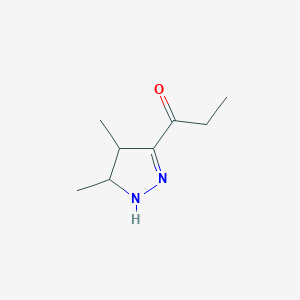
![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
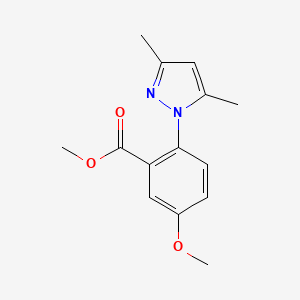
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
![2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
